molecular formula C12H19N3O3S B7629124 N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide

N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide

Cat. No. B7629124
M. Wt: 285.36 g/mol
InChI Key: UDUXEEVIHXWIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide, also known as DTT-MePyC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is not fully understood. However, it has been suggested that the compound may exert its effects by modulating the activity of various signaling pathways involved in inflammation, oxidative stress, and neuroprotection. N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce the activation of nuclear factor-kappa B, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has also been shown to improve mitochondrial function, reduce apoptosis, and promote cell survival in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide in lab experiments is its versatility. The compound can be used in various in vitro and in vivo models to investigate its effects on different biological systems. Another advantage is its low toxicity, which makes it a suitable candidate for further preclinical studies. However, a limitation of using N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is its limited solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail to identify new targets for drug development. Additionally, further studies are needed to optimize the synthesis method of N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide and improve its pharmacokinetic properties.

Synthesis Methods

N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-methyl-1-phenyl-5-pyrazolone with 1,3-dithiolane-2-thione in the presence of a base. Another method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 1,3-dithiolane-2-thione in the presence of a reducing agent. The yield of N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide can be improved by optimizing the reaction conditions, such as temperature, time, and reagent concentrations.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. In preclinical studies, N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has been found to reduce inflammation in animal models of arthritis, protect neurons from oxidative stress in models of Parkinson's disease, and improve cognitive function in models of Alzheimer's disease.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-8(2)11-6-10(14-15(11)3)12(16)13-9-4-5-19(17,18)7-9/h6,8-9H,4-5,7H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUXEEVIHXWIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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